

Technical Guide: Spectroscopic Characterization of 2-Chloro-5-cyanophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyanophenylboronic acid

Cat. No.: B1585681

[Get Quote](#)

Introduction and Scope

This technical guide provides an in-depth analysis of the key spectroscopic data required for the structural confirmation and quality assessment of **2-Chloro-5-cyanophenylboronic acid** (CAS: 936249-33-1).^{[1][2][3]} As a substituted phenylboronic acid, this compound is a versatile building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its precise structural characterization is paramount for ensuring reaction efficiency, product purity, and reproducibility in research and drug development settings.

The molecular formula of the compound is $C_7H_5BCINO_2$, with a monoisotopic mass of approximately 181.01 Da and a molecular weight of 181.38 g/mol.^{[1][4]} This guide will detail the expected and theoretical data from Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the data but also explain the underlying principles of interpretation and provide field-proven experimental protocols for data acquisition.

Integrated Workflow for Spectroscopic Analysis

The unambiguous identification of a chemical entity like **2-Chloro-5-cyanophenylboronic acid** relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Mass Spectrometry yields the molecular weight and elemental formula, Infrared Spectroscopy identifies the functional groups present, and NMR

Spectroscopy maps the carbon-hydrogen framework and connectivity. The following workflow illustrates a standard, self-validating approach to characterization.

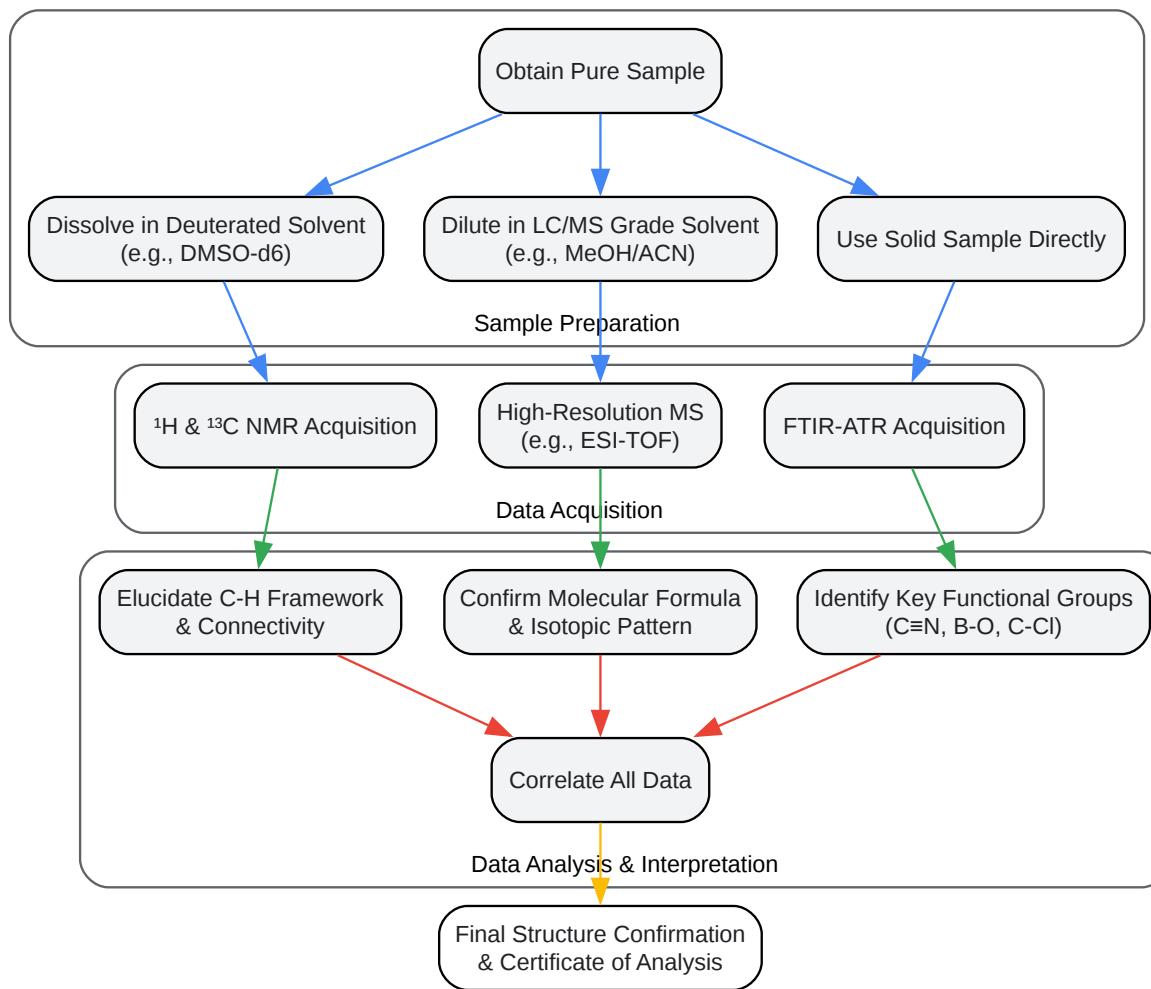


Figure 1: General Spectroscopic Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for chemical structure verification.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For **2-Chloro-5-cyanophenylboronic acid**, the most critical diagnostic feature is

the isotopic pattern generated by the presence of a chlorine atom.

Predicted Mass Spectral Data

The presence of chlorine (^{35}Cl and ^{37}Cl isotopes in an ~3:1 natural abundance) provides a definitive signature. The expected molecular ion region will show two peaks separated by approximately 2 Da, with the $\text{M}+2$ peak having roughly one-third the intensity of the molecular ion (M) peak.

Ion / Adduct	Predicted m/z (^{35}Cl)	Predicted m/z (^{37}Cl)	Rationale
$[\text{M}]^+$	181.01	183.01	Molecular Ion
$[\text{M}+\text{H}]^+$	182.02	184.02	Protonated molecule, common in ESI+
$[\text{M}-\text{H}]^-$	180.00	182.00	Deprotonated molecule, common in ESI-
$[\text{M}+\text{Na}]^+$	203.99	205.99	Sodium adduct, common impurity
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	164.01	166.01	Loss of water from boronic acid

Data derived from
PubChem predictions.
[5]

Authoritative Interpretation

Observing the $[\text{M}]^+$ and $[\text{M}+2]^+$ cluster at m/z 181 and 183 with the correct ~3:1 intensity ratio is strong evidence for a monochlorinated compound. High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the theoretical value (181.0101863 Da), confirming the elemental formula $\text{C}_7\text{H}_5\text{B}^{35}\text{ClNO}_2$.[4]

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion is a rapid method for analyzing pure compounds without chromatographic separation.[6][7]

- Sample Preparation: Prepare a stock solution of the compound at ~0.1 mg/mL in LC/MS grade methanol or acetonitrile.[7] Further dilute this solution to a final concentration of 1-10 μ M.[6]
- Instrumentation Setup:
 - Use an Electrospray Ionization (ESI) source.
 - Load the diluted sample into a 1 mL syringe and mount it on a syringe pump.
 - Connect the syringe to the ESI source using PEEK tubing.
- Acquisition:
 - Set the syringe pump to a low flow rate, typically 5-10 μ L/min.[8]
 - Acquire data in both positive and negative ion modes to observe different adducts.
 - Scan a mass range appropriate for the compound (e.g., m/z 50-500).
- System Wash: After analysis, flush the syringe and tubing thoroughly with the solvent to prevent carryover.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The structure of **2-Chloro-5-cyanophenylboronic acid** contains several IR-active functional groups that give rise to characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
~3400-3200	B-OH	O-H Stretch	Strong, Broad
~3100-3000	Ar-H	C-H Stretch	Medium to Weak
~2230-2220	-C≡N	Nitrile Stretch	Strong, Sharp
~1600, ~1475	Ar C=C	Ring Stretch	Medium
~1400-1310	B-O	B-O Stretch	Strong
~1200	B-OH	O-H Bend	Medium
~750-700	C-Cl	C-Cl Stretch	Medium to Strong
Data based on standard IR correlation tables. [10]			

Authoritative Interpretation

The most unambiguous and diagnostically significant peak is the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of a nitrile (C≡N) group.[\[10\]](#) The very broad absorption centered around 3300 cm⁻¹ is indicative of the hydrogen-bonded O-H stretches of the boronic acid's hydroxyl groups.[\[11\]](#) The presence of these two signals, in conjunction with aromatic C-H stretches above 3000 cm⁻¹, provides high confidence in the assigned functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples due to its minimal sample preparation requirement.[\[12\]](#)[\[13\]](#)

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[\[14\]](#) Wipe with a solvent like isopropanol and allow it to dry completely.

- **Background Scan:** Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric and instrument-related absorptions.[15]
- **Sample Application:** Place a small amount of the solid powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure anvil to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[13]
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, retract the anvil, remove the sample, and clean the crystal surface thoroughly.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the number and environment of hydrogen and carbon atoms.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The hydroxyl protons of the boronic acid will appear as a single, broad signal.

Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment	Rationale
~8.20	s (br)	-	2H	B(OH) ₂	Broad due to exchange; integrates to 2 protons.
~8.15	d	J \approx 2.0	1H	H-6	Ortho to the electron-withdrawing cyano group and para to the chloro group.
~7.85	dd	J \approx 8.0, 2.0	1H	H-4	Coupled to both H-3 (ortho) and H-6 (meta).
~7.65	d	J \approx 8.0	1H	H-3	Ortho to the chloro group and coupled to H-4.
Predicted values based on analogous structures and general NMR principles. [16] [17]					

Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

The proton-decoupled ^{13}C NMR spectrum should display six signals for the seven carbon atoms, as two aromatic carbons may have very similar chemical shifts or overlap. The carbon attached to the boron atom (C1) is often broadened due to quadrupolar relaxation and may be difficult to observe.

Chemical Shift (δ , ppm)	Assignment	Rationale
~142	C2	Attached to electron-withdrawing Chlorine.
~138	C6	Deshielded by ortho cyano group.
~135	C4	Aromatic CH.
~130	C3	Aromatic CH.
~118	C5	Attached to cyano group.
~117	-C≡N	Nitrile carbon.
Not observed	C1	Carbon attached to Boron (quadrupolar broadening).

Predicted values based on analogous structures.[\[18\]](#)

Authoritative Interpretation and Structural Confirmation

The combined NMR data should definitively confirm the substitution pattern. The ^1H NMR splitting pattern—a doublet, a doublet of doublets, and another doublet—is characteristic of a 1,2,4-trisubstituted aromatic ring. The integration values confirm the presence of three aromatic protons and two hydroxyl protons. The ^{13}C NMR confirms the presence of six distinct aromatic/nitrile carbons. The following diagram illustrates the logical process of using the combined spectral data to arrive at the final structure.

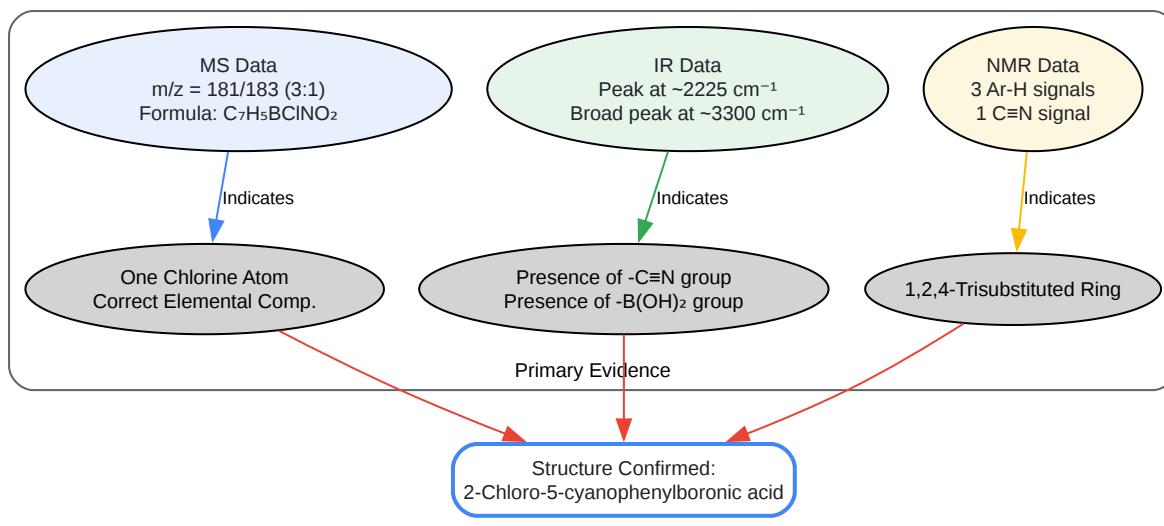


Figure 2: Logic for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: Correlation of spectral data to confirm the final structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ^1H NMR (or 20-30 mg for ^{13}C NMR) into a clean, dry vial.[19]
- Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). Ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If the solution contains particulates, filter it through a small cotton plug in the pipette.[19]
- Loading: Wipe the outside of the NMR tube clean and place it in a spinner turbine. Adjust the depth using a gauge to match the spectrometer's requirements.[19]
- Acquisition: Load the sample into the spectrometer. Perform standard acquisition experiments, including shimming, tuning, and setting acquisition parameters (pulse width, relaxation delay, number of scans).[20]

Conclusion

The structural identity and purity of **2-Chloro-5-cyanophenylboronic acid** can be unequivocally established through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. The key diagnostic features are the 3:1 isotopic cluster at m/z 181/183 in the mass spectrum, the sharp nitrile stretch at $\sim 2225\text{ cm}^{-1}$ in the IR spectrum, and the characteristic splitting pattern of the three aromatic protons in the ^1H NMR spectrum. Adherence to the standardized protocols outlined in this guide ensures the generation of reliable, high-quality data suitable for research, development, and quality control purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Chloro-5-cyanophenylboronic acid | lookchem [lookchem.com]
- 4. 2-Chloro-5-cyanophenylboronic acid | C7H5BCINO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-chloro-5-cyanophenylboronic acid (C7H5BCINO2) [pubchemlite.lcsb.uni.lu]
- 6. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. mse.washington.edu [mse.washington.edu]
- 16. hyperconjugation.com [hyperconjugation.com]
- 17. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mun.ca [mun.ca]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-5-cyanophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585681#spectral-data-for-2-chloro-5-cyanophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

